molecular formula C12H11N3O3 B14397678 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate CAS No. 89862-67-9

2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate

Cat. No.: B14397678
CAS No.: 89862-67-9
M. Wt: 245.23 g/mol
InChI Key: QODZJFDZWIKTHQ-UHFFFAOYSA-N
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Description

2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diazonium group, a methoxyphenyl group, and an oxoazetidinyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate typically involves the reaction of appropriate precursors under specific conditions. The synthetic route often includes the formation of the azetidinone ring followed by the introduction of the diazonium group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxyphenyl and oxoazetidinyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate can be compared with other similar compounds, such as:

    2-Diazonio-1-(2-methylphenyl)ethen-1-olate: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-Diazonio-1-(4-methoxyphenyl)ethen-1-olate: This compound has the methoxy group in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89862-67-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-(2-diazoacetyl)-1-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C12H11N3O3/c1-18-9-4-2-3-8(5-9)15-10(6-12(15)17)11(16)7-14-13/h2-5,7,10H,6H2,1H3

InChI Key

QODZJFDZWIKTHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(CC2=O)C(=O)C=[N+]=[N-]

Origin of Product

United States

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